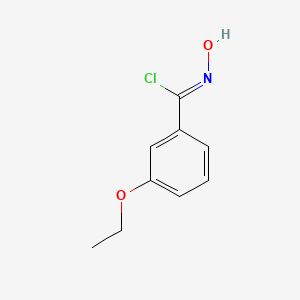

1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide is a compound that has gained significant attention in recent years due to its potential in scientific research. It is a pyrazole derivative that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Aplicaciones Científicas De Investigación

Solvent in Organic Synthesis

1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide (let’s call it DMMP) serves as an excellent solvent in organic synthesis. Its unique structure allows it to dissolve a wide range of organic compounds, making it valuable for reactions that require homogeneous conditions. Researchers often use DMMP in the synthesis of complex molecules due to its high solubility and low toxicity .

Trifluoromethylation Reactions

DMMP acts as a chelating solvent in trifluoromethylation reactions. Trifluoromethyl groups (CF₃) are essential in drug discovery and agrochemical development. By using DMMP, researchers can introduce CF₃ groups into organic molecules, enhancing their biological activity or modifying their physicochemical properties. This application is particularly relevant in medicinal chemistry and materials science .

Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles

Pyrazoles are versatile heterocyclic compounds with diverse biological activities. DMMP plays a crucial role in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. Researchers achieve this by cyclocondensation of 1,3-diketones with arylhydrazine hydrochlorides. These pyrazoles find applications as anti-inflammatory agents, herbicides, and fungicides .

Coordination Chemistry

DMMP’s nitrogen and oxygen atoms can act as coordination sites for metal ions. Researchers explore its coordination chemistry to design novel metal-organic frameworks (MOFs) and coordination complexes. These materials have applications in gas storage, catalysis, and drug delivery systems .

Solvent for Nucleophilic Reactions

In nucleophilic reactions, DMMP serves as a solvent for reactions involving strong bases or nucleophiles. Its ability to stabilize reactive intermediates makes it useful in transformations such as deprotonations, alkylations, and nucleophilic substitutions. Organic chemists appreciate DMMP’s compatibility with a variety of reagents and substrates .

Reaction Medium for Organometallic Chemistry

Organometallic reactions often require specialized solvents. DMMP provides an ideal reaction medium for organolithium compounds, Grignard reagents, and other reactive organometallic species. Its stability and low reactivity with these compounds allow for controlled reactions, leading to the synthesis of complex organic molecules .

Propiedades

IUPAC Name |

1,5-dimethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-9-8-12(15-16(9)2)13(17)14-10-4-6-11(7-5-10)20(3,18)19/h4-8H,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFAXPRCAMAZHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774924.png)

![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B2774925.png)

![N-benzyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2774926.png)

![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2774929.png)

![(E)-4-(Dimethylamino)-1-[4-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]azepan-1-yl]but-2-en-1-one](/img/structure/B2774930.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide](/img/structure/B2774931.png)

![6-Acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2774936.png)

![3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid](/img/structure/B2774937.png)

![N-butyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2774939.png)